

# Endothall: A Technical Chronicle of its Discovery, Mechanism, and Herbicidal Properties

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### Introduction

**Endothall**, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent contact herbicide with a long history of use in both terrestrial and aquatic environments. This technical guide provides an in-depth exploration of the discovery, historical development, chemical properties, and multifaceted mode of action of **Endothall**. It is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview supported by quantitative data, experimental insights, and logical diagrams.

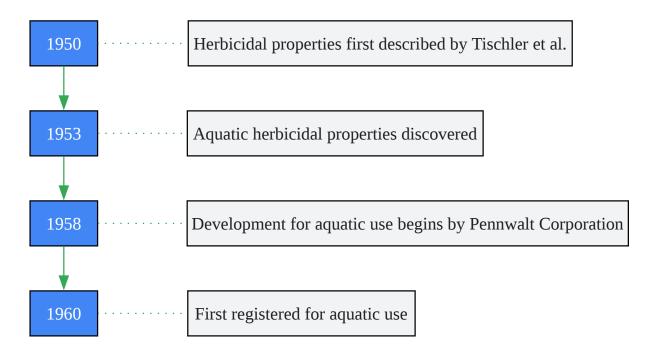
### **Discovery and Historical Development**

The herbicidal potential of **Endothall** was first reported in 1950 by Tischler and his colleagues, who described its defoliant and desiccant properties on terrestrial plants.[1] This initial discovery paved the way for further investigation into its practical applications. By 1953, its efficacy as an aquatic herbicide was recognized.[1]

The commercial development of **Endothall** for aquatic weed control was pioneered by the Pennwalt Corporation, which began its development program in 1958.[2] This led to the first registration of **Endothall** for aquatic use in 1960.[3] Since then, it has been a valuable tool for managing a variety of submerged aquatic vegetation and algae in diverse water bodies.



#### **Historical Timeline of Endothall**



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Caption: Key milestones in the discovery and development of **Endothall**.

### **Chemical Properties and Synthesis**

**Endothall** is a dicarboxylic acid that is structurally related to cantharidin, a natural toxin.[1] It is typically formulated as one of its salts, primarily the dipotassium salt or a mono(N,N-dimethylalkylamine) salt, to enhance its solubility and herbicidal activity.[2][3] The acid form is the active herbicidal agent, which is formed after the dissociation of the salt in an aqueous environment.[3]

### **Chemical Synthesis**

The synthesis of **Endothall** is achieved through a Diels-Alder reaction, a cornerstone of organic chemistry. The process involves the condensation of furan with maleic anhydride. The resulting adduct is then hydrogenated to yield the final product, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[4]

### **Chemical Structure of Endothall**



Caption: Chemical structure of **Endothall** acid.

#### **Mode of Action**

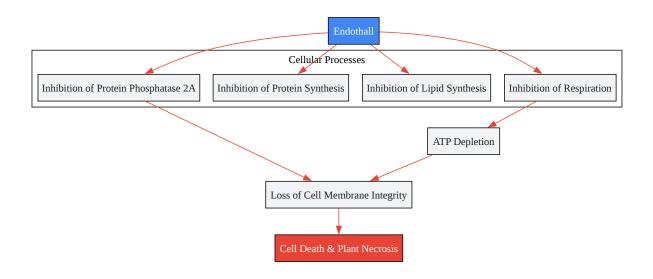
The herbicidal activity of **Endothall** is characterized by its rapid, contact-based action. While the precise molecular mechanism has not been fully elucidated, it is understood to be multifaceted, disrupting several vital cellular processes in susceptible plants.[5]

The primary modes of action include:

- Inhibition of Protein Phosphatases: Endothall is a known inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[6] PP2A is a crucial enzyme that regulates a multitude of cellular processes, including signal transduction, metabolism, and cell cycle control. Inhibition of PP2A disrupts these pathways, leading to cellular dysfunction and death. The catalytic subunit of PP2A is 5- to 12-fold more sensitive to Endothall and its analogues than that of PP1.[6]
- Inhibition of Protein and Lipid Synthesis: Early studies indicated that **Endothall** interferes with protein synthesis in plants.[2] Furthermore, it has been shown to inhibit lipid biosynthesis by preventing the incorporation of malonic acid into lipids.[7] One study reported an approximate 40% inhibition of malonic acid incorporation into the lipid fraction of hemp hypocotyl segments at an **Endothall** concentration of 5 μg/L.[2]
- Inhibition of Respiration: Research by MacDonald et al. (1993) suggests that Endothall acts as a respiratory inhibitor.[2] This effect is more pronounced in the dark, a condition under which plants rely solely on respiration for energy production.[2] By inhibiting respiration, Endothall likely disrupts ATP production, leading to a collapse of cellular energy gradients.
- Disruption of Cell Membrane Integrity: As a consequence of the above mechanisms,
  particularly the inhibition of ATP production, Endothall causes a loss of cell membrane
  integrity.[8] This leads to increased ion leakage from the cells, resulting in rapid desiccation,
  wilting of leaf tissue, and eventual cell death.[2][3]

## Proposed Signaling Pathway of Endothall's Herbicidal Action





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Caption: A logical diagram illustrating the multifaceted mode of action of **Endothall**.

### **Experimental Protocols**

Detailed methodologies for the foundational experiments that elucidated **Endothall**'s mode of action are summarized below.

# Protocol for Assessing Inhibition of Lipid Synthesis (Adapted from Mann and Pu, 1968)

This experimental design is aimed at quantifying the effect of herbicides on lipid biosynthesis in plant tissues.

 Plant Material: Excised hypocotyls of a susceptible plant species (e.g., hemp sesbania) are used.



- Incubation: The hypocotyl segments are incubated in a solution containing a radiolabeled precursor for lipid synthesis, such as malonic acid-2-14C.
- Treatment: Different concentrations of **Endothall** are added to the incubation medium. A
  control group without the herbicide is also included.
- Lipid Extraction: After a defined incubation period, the plant tissues are harvested, and the lipids are extracted using organic solvents.
- Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
- Analysis: The percentage of inhibition of lipid synthesis is calculated by comparing the radioactivity in the herbicide-treated samples to that in the control samples.

# Protocol for Evaluating Effects on Respiration and Cellular Integrity (Adapted from MacDonald et al., 1993)

This protocol assesses the impact of herbicides on plant respiration and cell membrane damage.

- Plant Material: Leaf disks from a suitable test plant (e.g., cucumber) are prepared.
- Ion Leakage Assay:
  - Leaf disks are placed in deionized water containing various concentrations of Endothall.
  - The electrical conductivity of the solution is measured at regular intervals. An increase in conductivity indicates ion leakage from damaged cells.
  - The experiment is conducted under both light and dark conditions to differentiate between effects on photosynthesis and respiration.
- Oxygen Consumption Assay:
  - Leaf tissue is placed in a sealed chamber equipped with an oxygen electrode.



- The rate of oxygen consumption (respiration) is measured before and after the addition of Endothall.
- A decrease in oxygen consumption indicates inhibition of respiration.
- Chlorophyll Fluorescence Assay:
  - The effect of the herbicide on photosystem II is assessed by measuring chlorophyll fluorescence. Changes in fluorescence parameters can indicate stress on the photosynthetic apparatus.

### **Quantitative Data**

**Table 1: Physicochemical Properties of Endothall** 

Property	Value
Chemical Formula	C8H10O5
Molecular Weight	186.16 g/mol [9]
Water Solubility	100,000 mg/L at 20°C[9]
рКаı	3.40[9]
pKa <sub>2</sub>	6.7[9]
Log Kow	1.91[9]
Vapor Pressure	1.57 x 10 <sup>-10</sup> mm Hg at 24°C[9]

# Table 2: Toxicological Data for Endothall and its Formulations



Formulation	Test Organism	Exposure Route	LD50 / LC50
Endothall Acid	Rat	Oral	35-51 mg/kg[2]
Disodium Salt	Rat	Oral	51 mg/kg[10]
Guinea Pig	Oral	250 mg/kg[10]	
Rabbit	Dermal	100 mg/kg[10]	
Amine Salt	Rat	Oral	206 mg/kg[9]
Rabbit	Dermal	143 mg/kg[10]	
Dipotassium Salt	Mallard Duck	Oral	328 mg/kg[11]
Rainbow Trout	96-hr LC₅o	230-450 ppm[2]	
Bluegill	96-hr LC₅o	343-450 ppm[2]	
Amine Salt	Bluegill	96-hr LC₅o	0.94 ppm[2]
Channel Catfish	96-hr LC50	0.49 ppm[2]	

Table 3: Herbicidal Efficacy and Environmental Fate of Endothall



Parameter	Value	Conditions
Efficacy Data		
Sago Pondweed Control	97% biomass reduction	0.4 mg/L for 84 hours
Lagarosiphon Eradication	Achieved at 0.11 ppm	Total water body treatment[12]
Eurasian Watermilfoil Control	Significant biomass reduction	1.5 mg/L[13]
Inhibition Data		
PP2A Inhibition (IC50)	90 nM	[14]
PP1 Inhibition (IC50)	5 μΜ	[14]
Environmental Fate		
Half-life in Water	< 7 days	Aerobic conditions[3]
Half-life in Soil	4-9 days	Aerobic conditions
Biodegradation	Primarily microbial	[2]

### Conclusion

**Endothall**'s journey from its discovery as a terrestrial defoliant to its widespread use as an aquatic herbicide is a testament to its potent and rapid biological activity. Its complex mode of action, involving the inhibition of key cellular enzymes like protein phosphatase 2A, disruption of vital metabolic pathways, and subsequent loss of cellular integrity, makes it an effective tool for vegetation management. The extensive body of research summarized in this guide provides a solid foundation for understanding the chemical, toxicological, and biological properties of **Endothall**, which is crucial for its safe and effective application and for the development of future herbicidal technologies.

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